2-Amino-3-ethoxy-6-fluorobenzoic acid

説明

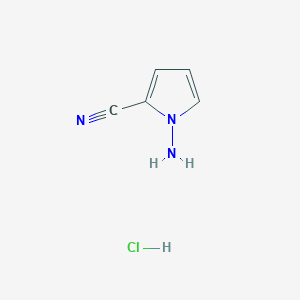

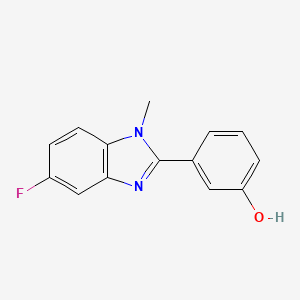

“2-Amino-3-ethoxy-6-fluorobenzoic acid” is a chemical compound with the molecular formula C9H10FNO3 . It has a molecular weight of 199.18 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the condensation of 2-amino-6-fluorobenzoic acid methyl ester and (4-fluorophenyl) acetyl chloride with N,N-dimethylamino-4-pyridine in CH2Cl2 has been used to give 2-fluoro-6-[2-(4-fluoro-phenyl)-acetylamino]-benzoic acid methyl ester . This suggests that a similar approach could potentially be used for the synthesis of “2-Amino-3-ethoxy-6-fluorobenzoic acid”.Molecular Structure Analysis

The molecular structure of “2-Amino-3-ethoxy-6-fluorobenzoic acid” can be represented by the InChI code: 1S/C9H9FO3/c1-2-13-7-5-3-4-6(8(7)10)9(11)12/h3-5H,2H2,1H3,(H,11,12) .Chemical Reactions Analysis

While specific chemical reactions involving “2-Amino-3-ethoxy-6-fluorobenzoic acid” are not available in the literature, it’s worth noting that 2-amino-6-fluorobenzoic acid has been used as a starting material in various reactions . This suggests that “2-Amino-3-ethoxy-6-fluorobenzoic acid” could potentially be used in a similar manner.科学的研究の応用

Organic Synthesis and Fluorescent Labeling

- Synthesis of Condensed Heterocyclic Compounds: A study outlined the waste-free synthesis of condensed heterocyclic compounds through rhodium-catalyzed oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes, showcasing the versatility of similar compounds in creating fluorescent derivatives (Shimizu et al., 2009).

- Peptide Synthesis: The activation chemistry of related compounds for peptide synthesis was explored, emphasizing their utility in forming complex peptide derivatives with controlled physico-chemical properties (Kemp et al., 1974).

Antifungal and Antitumor Activity

- Antifungal Activity: Novel S-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, synthesized from 2-amino-5-fluorobenzoic acid, exhibited significant antifungal activities, indicating the potential of fluorine-substituted compounds in developing new antifungal agents (Xu et al., 2007).

- Antitumor Activity: The synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles were investigated, showing potent cytotoxicity in certain human breast and prostate cancer cell lines. This highlights the importance of fluorine-substituted benzothiazoles in antitumor research (Hutchinson et al., 2001).

Analytical and Fluorescence Applications

- Fluorimetric Determination of Amino Acids: The use of 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole for the sensitive detection of amino acids was explored, providing a powerful tool for the analysis of secondary amino acids and enhancing the specificity and sensitivity of liquid chromatography-based amino acid detection (Imai & Watanabe, 1981).

Chemical Synthesis and Characterization

- Synthesis of Fluorinated Aromatic Compounds: Research on the synthesis of 2-fluoro-6-iodobenzoic acid from 2-amino-6-fluorobenzoic acid demonstrated the feasibility of introducing fluorine and iodine ions via diazotization and iodosubstitution, showcasing the adaptability of such compounds in the synthesis of fluorinated aromatic compounds for various applications (Haoyu et al., 2010).

作用機序

Target of Action

Many benzoic acid derivatives target enzymes or receptors in the body. The specific targets depend on the functional groups attached to the benzoic acid core .

Mode of Action

The compound could interact with its targets through various mechanisms, such as competitive inhibition, where the compound competes with a substrate for binding to an enzyme’s active site .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its specific targets. For example, if the compound targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of the ethoxy group might enhance its lipid solubility, potentially improving its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if the compound inhibits an enzyme involved in inflammation, it could have anti-inflammatory effects .

Action Environment

Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For example, extreme pH values could affect the compound’s ionization state, potentially altering its interaction with its targets .

特性

IUPAC Name |

2-amino-3-ethoxy-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHSUMPJDVWQSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-ethoxy-6-fluorobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1523794.png)

![2,2,2-trifluoroethyl N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1523797.png)

![5-Bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1523800.png)

![4-[2-(Pyridin-4-yl)ethoxy]aniline](/img/structure/B1523803.png)